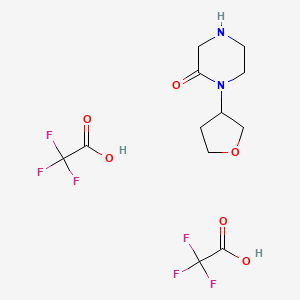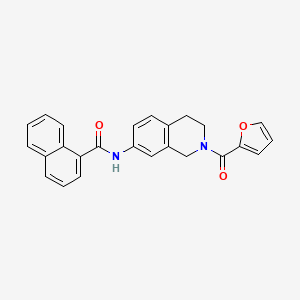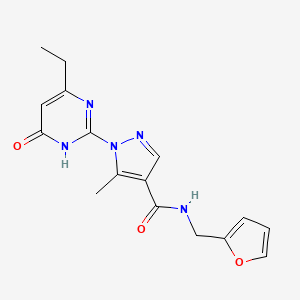![molecular formula C18H23NO3 B3008903 3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid CAS No. 425623-97-8](/img/structure/B3008903.png)
3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular and Crystal Structure Analysis
The molecular and crystal structure of a compound closely related to the one , 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, has been studied using X-ray structural examination. This compound is a product of the Diels-Alder reaction involving alloocimene and maleic or citraconic anhydrides, followed by ring opening with morpholine. The crystal structure is triclinic with specific lattice parameters and features two independent molecules within the unit cell. Both molecules exhibit an anti-conformation of the carboxylic group, which is stabilized by an intramolecular hydrogen bond between the carboxylic hydrogen atom and the ketonic oxygen .
Synthesis Analysis
The synthesis of a functionalized cyclohexene skeleton, which is structurally similar to the target compound, has been achieved through a diastereoselective process. The synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a key intermediate in the production of GS4104, utilized L-serine as a starting material instead of the more commonly used (-)-shikimic acid or (-)-quinic acid. The synthesis involved key steps such as ring-closing metathesis and diastereoselective Grignard reactions, with the absolute configurations of the intermediates being confirmed by two-dimensional NMR studies .
Chemical Reactions Analysis
Although the specific chemical reactions of 3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid are not detailed in the provided papers, the related compounds synthesized in the studies involve reactions such as the Diels-Alder reaction, ring-opening with amines, and ring-closing metathesis. These reactions are fundamental in constructing the cyclohexene core and introducing functional groups that define the final molecular structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the structural analysis of similar compounds suggests that the physical properties such as solubility, melting point, and crystalline structure could be inferred based on the functional groups present and the overall molecular conformation. The chemical properties, including reactivity and stability, would be influenced by the presence of the carboxylic group, the substituted amine, and the cyclohexene ring system .
Wissenschaftliche Forschungsanwendungen
Molecular and Crystal Structure Studies
Research on compounds structurally related to 3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid has involved examining their molecular and crystal structures. For instance, a study on 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid, a product of the Diels-Alder reaction, provides insights into the crystallographic properties of such compounds (Mironova et al., 2012).
Synthesis Techniques and Applications
Various synthesis techniques have been explored for compounds similar to this compound. For example, the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives has been achieved using compounds like cyclohexanone, demonstrating the diverse chemical reactivity and potential applications of such compounds in medicinal chemistry (Elkholy & Morsy, 2006).
Biocatalysis and Enzymatic Applications
Significant research has been conducted on the biocatalytic desymmetrization of related compounds, such as dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, to produce intermediates for synthesizing biologically active molecules. This research demonstrates the potential of using enzymatic processes in synthesizing complex molecules (Meissner et al., 2018).
Pharmaceutical Applications
Research into structurally similar compounds has led to the development of novel pharmaceutical intermediates. For example, the synthesis of enantiomerically and diastereomerically pure amino acid esters derived from cycloheptadiene is an important step in creating biologically active analogues, demonstrating the relevance of these compounds in drug development (Shireman & Miller, 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dimethyl-6-(2-phenylethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-10-15(16(18(21)22)11-13(12)2)17(20)19-9-8-14-6-4-3-5-7-14/h3-7,15-16H,8-11H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSJOPLRIITHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NCCC2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)





![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B3008828.png)

![Ethyl 4-[(5,7,8-trimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3008831.png)
![(Z)-4-[5-[hydroxy(diphenyl)methyl]-1,2,4-triazol-1-yl]-1,1-diphenylbut-3-en-1-ol](/img/structure/B3008832.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3008835.png)
![5-Azaspiro[3.5]nonan-2-amine;dihydrochloride](/img/structure/B3008837.png)
![(1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B3008840.png)
![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)